2-Phenyl-2-(trifluoromethyl)oxirane
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Overview
Description
2-Phenyl-2-(trifluoromethyl)oxirane is an organic compound with the molecular formula C9H7F3O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. The presence of a trifluoromethyl group and a phenyl group attached to the oxirane ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(trifluoromethyl)oxirane typically involves the reaction of phenylacetylene with trifluoromethyl iodide in the presence of a base, followed by epoxidation. The reaction conditions often include the use of a strong base such as potassium tert-butoxide and a suitable solvent like tetrahydrofuran (THF). The epoxidation step can be achieved using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2-(trifluoromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Formation of phenyl trifluoromethyl ketone or trifluoromethyl benzoic acid.
Reduction: Formation of 2-phenyl-2-(trifluoromethyl)ethanol.
Substitution: Formation of various substituted phenyl trifluoromethyl derivatives.
Scientific Research Applications
2-Phenyl-2-(trifluoromethyl)oxirane has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for drugs targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(trifluoromethyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
- 2-Phenyl-2-(trifluoromethyl)ethanol
- 2-Phenyl-2-(trifluoromethyl)acetaldehyde
- 2-Phenyl-2-(trifluoromethyl)acetic acid
Comparison: Compared to its analogs, 2-Phenyl-2-(trifluoromethyl)oxirane is unique due to the presence of the oxirane ring, which imparts higher reactivity and versatility in chemical reactions. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Biological Activity
2-Phenyl-2-(trifluoromethyl)oxirane, also known as trifluoromethyloxirane, is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making them more effective in various biological contexts. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant activities.
Chemical Structure and Properties
The molecular formula of this compound is C9H7F3O, with a molecular weight of 200.15 g/mol. Its structure includes a phenyl group and a trifluoromethyl group attached to an oxirane ring, which contributes to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C9H7F3O |
Molecular Weight | 200.15 g/mol |
Boiling Point | Not readily available |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by BenchChem reported its potential effectiveness against various microbial strains, suggesting that the trifluoromethyl group enhances the compound's interaction with microbial cell membranes, leading to increased permeability and ultimately cell death.
Case Study: Antimicrobial Efficacy
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Results : The compound showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of apoptotic markers.
Research Findings :
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Mechanism of Action : Induction of oxidative stress leading to DNA damage and apoptosis.
- IC50 Values : Approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.
Other Biological Activities
In addition to antimicrobial and anticancer activities, this compound has been investigated for its antioxidant properties. The presence of the trifluoromethyl group contributes to its ability to scavenge free radicals effectively.
Antioxidant Activity Study :
- Methodology : DPPH radical scavenging assay
- Results : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
Properties
IUPAC Name |
2-phenyl-2-(trifluoromethyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)8(6-13-8)7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJQTSDFRCDMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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